molecular formula C20H17N3O5S B2379193 (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 638144-05-5

(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2379193
CAS No.: 638144-05-5
M. Wt: 411.43
InChI Key: QOSSVMQMFSIPTL-JLHYYAGUSA-N
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Description

(E)-Methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring:

  • A tetrahydrobenzo[b]thiophene core, which confers rigidity and lipophilicity.
  • A cyanoacrylamide moiety, enabling conjugation and hydrogen bonding.
  • A 4-nitrophenyl substituent, providing strong electron-withdrawing effects.

This compound is synthesized via Knoevenagel condensation, a method widely used for cyanoacrylamide derivatives . Its structural uniqueness lies in the nitro group at the para position of the phenyl ring, which influences electronic properties and biological interactions.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-4-2-3-5-16(15)29-19(17)22-18(24)13(11-21)10-12-6-8-14(9-7-12)23(26)27/h6-10H,2-5H2,1H3,(H,22,24)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSSVMQMFSIPTL-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-(4-nitrophenyl)acrylamide.

    Cyclization to Form the Benzo[b]thiophene Ring: The acrylamide intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core structure with multiple functional groups, including a cyano group and an acrylamide moiety. This structural diversity contributes to its reactivity and potential applications in medicinal chemistry. The synthesis typically involves multi-step organic reactions that require precise control of conditions to achieve desired stereochemistry and functionalization.

Synthesis Overview

The synthesis process generally includes:

  • Formation of the benzo[b]thiophene core : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the cyano group : Often accomplished via nucleophilic substitution or addition reactions.
  • Acrylamide formation : This step may involve coupling reactions with appropriate amines.
  • Final purification : Techniques such as chromatography are employed to isolate the desired product.

Biological Activities

Recent studies have highlighted several biological activities associated with (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

Anticancer Properties

Research indicates that compounds within this class exhibit significant anticancer effects. For example:

  • Cell Viability Assays : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown that derivatives induce apoptosis and inhibit cell proliferation with IC50 values around 23.2 µM.
  • Mechanism of Action : The compound disrupts tubulin dynamics, which is crucial for mitotic spindle formation during cell division.

Anti-inflammatory Effects

Compounds derived from this scaffold have been shown to modulate inflammatory pathways:

  • Cytokine Inhibition : Certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Analgesic Activity

The analgesic properties of related compounds have been assessed using animal models:

  • Pain Relief Studies : Some derivatives demonstrated pain relief comparable to standard analgesics like metamizole.

Breast Cancer Model

A study involved treating MCF-7 cells with a tetrahydrobenzo[b]thiophene derivative, resulting in significant apoptosis induction and cell cycle arrest at the G2/M phase. The effectiveness at low concentrations suggests potential therapeutic applications in breast cancer treatment.

Inflammation Model

In experiments evaluating anti-inflammatory effects against lipopolysaccharide-induced inflammation in macrophages, significant reductions in inflammatory markers were observed when treated with tetrahydrobenzo[b]thiophene derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:

  • Substituents : Groups such as methoxy and isopropoxy enhance anticancer potency.
  • Functional Groups : The presence of cyano and acrylamide moieties is critical for inducing apoptosis through specific molecular interactions.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of tetrahydrobenzo[b]thiophene derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent (R) Key Features Biological Activity Reference
Target Compound 4-Nitrophenyl Strong electron-withdrawing nitro group; enhances electrophilicity Not explicitly reported, but inferred SAR suggests potential anticancer/antibacterial activity
Compound M (Ethyl ester) 4-Dimethylaminophenyl Electron-donating dimethylamino group; enhances solubility Antibacterial: 14–17 mm inhibition zones (B. subtilis, E. coli, S. aureus)
Compound S8 (Ethyl ester) p-Bromophenyl Halogen substituent; increases lipophilicity Anticancer: IC₅₀ ~10⁻⁴ M (A-549 lung cancer cells)
Compound 5g (Ethyl ester) 1H-Indol-3-yl Heteroaromatic substituent; enables π-π stacking Not reported, but indole groups often enhance CNS activity
(Z)-Isomer (Carboxamide) 4-Methoxyphenyl Electron-donating methoxy group; Z-configuration alters geometry Stereochemical effects on binding affinity inferred

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) correlate with enhanced anticancer activity due to increased electrophilicity and target binding .
  • Electron-donating groups (e.g., dimethylamino, methoxy) improve antibacterial activity, likely via improved solubility and membrane interaction .

Stereochemical and Isomeric Differences

The (E)-configuration of the target compound’s acrylamido group ensures planar geometry, optimizing conjugation and intermolecular interactions. In contrast, the (Z)-isomer (CAS 292057-56-8) adopts a non-planar structure, reducing binding efficiency to flat biological targets .

Ester vs. Carboxamide Modifications

However, ester derivatives generally exhibit better cell permeability due to increased lipophilicity .

Analytical Data

  • NMR/IR: The nitro group in the target compound causes distinct deshielding in ¹H NMR (δ ~8.2–8.5 ppm for aromatic protons) and a strong IR peak at ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : HRMS-ESI confirms molecular weights (e.g., 522.62 for Compound 5a vs. 381.45 for the Z-isomer) .

Biological Activity

The compound (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is part of a class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential as an antitumor agent, antioxidant, and antibacterial properties, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a tetrahydrobenzo[b]thiophene core, which is recognized for its therapeutic potential. The synthesis involves the reaction of β-enaminonitriles with various electrophilic agents, leading to the formation of multiple derivatives with distinct biological activities .

Antitumor Activity

Tetrahydrobenzo[b]thiophenes have been identified as promising anticancer agents. The compound has shown significant cytotoxicity against several cancer cell lines. For instance:

  • IC50 Values : In studies involving MCF-7 breast cancer cells, the compound exhibited an IC50 range from 23.2 to 49.9 μM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-FU .
  • Mechanism of Action : The antitumor activity is attributed to the compound's ability to induce apoptosis and necrosis in cancer cells. Flow cytometry analysis revealed that it causes G2/M-phase cell cycle arrest, leading to genetic material degradation and apoptosis induction .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays:

  • DPPH Scavenging Activity : The compound demonstrated substantial radical scavenging activity against DPPH radicals.
  • Nitric Oxide Scavenging : It effectively inhibited nitric oxide production in vitro.
  • Lipid Peroxidation : The compound also showed significant inhibition of iron-induced lipid peroxidation .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Clear zones of inhibition were measured in agar diffusion assays. Compounds containing phenolic hydroxyl groups exhibited enhanced antibacterial activity due to their ability to interact with bacterial cell walls .
  • Comparative Analysis : The presence of electron-donating groups on the phenyl rings significantly influenced antibacterial potency.

Data Summary

Biological ActivityIC50 Value (μM)Mechanism
Antitumor (MCF-7)23.2 - 49.9Induces apoptosis and cell cycle arrest
AntioxidantVariesScavenges free radicals and inhibits lipid peroxidation
AntibacterialVariesInhibits growth of Gram-positive bacteria

Case Studies

  • Antitumor Efficacy : A study demonstrated that the compound effectively reduced tumor size in vivo models while improving hematological parameters such as hemoglobin and RBC counts .
  • Antioxidant Properties : In a comparative study with standard antioxidants, the compound showed superior activity in scavenging free radicals .
  • Antibacterial Assessment : The compound was tested against Staphylococcus aureus and Bacillus subtilis, showing promising results that suggest its potential as a therapeutic agent in treating bacterial infections .

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